molecular formula C14H15FN6S B2729178 4-ethyl-3-{[(4-fluorophenyl)methyl]sulfanyl}-5-(1-methyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazole CAS No. 2310012-45-2

4-ethyl-3-{[(4-fluorophenyl)methyl]sulfanyl}-5-(1-methyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazole

Cat. No.: B2729178
CAS No.: 2310012-45-2
M. Wt: 318.37
InChI Key: AAPSHWNBOVIMSZ-UHFFFAOYSA-N
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Description

4-ethyl-3-{[(4-fluorophenyl)methyl]sulfanyl}-5-(1-methyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is notable for its unique structure, which includes a fluorophenyl group, a methylsulfanyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-{[(4-fluorophenyl)methyl]sulfanyl}-5-(1-methyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions using fluorobenzene derivatives.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be added through thiolation reactions using methylthiolating agents.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Key considerations include:

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and minimize by-products.

    Catalysts: Using appropriate catalysts to enhance reaction rates and selectivity.

    Purification: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3-{[(4-fluorophenyl)methyl]sulfanyl}-5-(1-methyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Various substituted triazole and fluorophenyl derivatives.

Scientific Research Applications

4-ethyl-3-{[(4-fluorophenyl)methyl]sulfanyl}-5-(1-methyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-ethyl-3-{[(4-fluorophenyl)methyl]sulfanyl}-5-(1-methyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. Key molecular targets may include:

    Enzymes: Inhibition of enzymes involved in metabolic pathways, leading to therapeutic effects.

    Receptors: Modulation of receptor activity, affecting cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-3-[(4-fluorophenyl)methylsulfanyl]-5-methyl-1,2,4-triazole
  • 4-Ethyl-3-[(4-chlorophenyl)methylsulfanyl]-5-(1-methyltriazol-4-yl)-1,2,4-triazole
  • 4-Ethyl-3-[(4-bromophenyl)methylsulfanyl]-5-(1-methyltriazol-4-yl)-1,2,4-triazole

Uniqueness

The uniqueness of 4-ethyl-3-{[(4-fluorophenyl)methyl]sulfanyl}-5-(1-methyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazole lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the fluorophenyl group enhances its stability and reactivity, while the triazole ring contributes to its biological activity.

Properties

IUPAC Name

4-ethyl-3-[(4-fluorophenyl)methylsulfanyl]-5-(1-methyltriazol-4-yl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN6S/c1-3-21-13(12-8-20(2)19-16-12)17-18-14(21)22-9-10-4-6-11(15)7-5-10/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPSHWNBOVIMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CN(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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